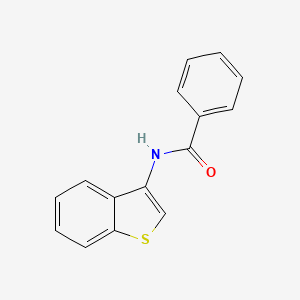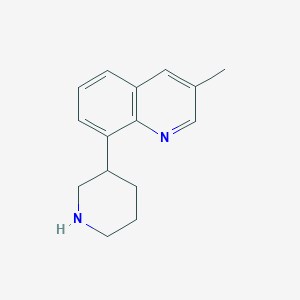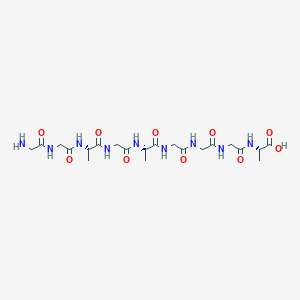
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanin ist eine komplexe Peptidverbindung, die aus mehreren Glycin- und Alaninresten besteht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanin erfolgt in der Regel über die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Aktivierung von Aminosäuren: Aminosäuren werden mit Reagenzien wie HBTU oder DIC aktiviert.
Kupplungsreaktion: Die aktivierten Aminosäuren werden an die harzgebundene Peptidkette gekoppelt.
Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um weitere Kupplung zu ermöglichen.
Abspaltung: Das endgültige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann je nach benötigter Menge und Reinheit eine großtechnische SPPS oder eine Lösungsphasensynthese umfassen. Automatisierung und Optimierung der Reaktionsbedingungen sind entscheidend für eine effiziente Produktion.
Chemische Reaktionsanalyse
Arten von Reaktionen
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanin kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Aufbrechen der Peptidbindungen unter Verwendung von Säuren oder Enzymen.
Oxidation: Reaktion mit Oxidationsmitteln, die möglicherweise die Peptidstruktur verändern.
Substitution: Austausch spezifischer Aminosäurereste durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder enzymatische Bedingungen.
Oxidation: Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Substitution: Spezifische Reagenzien, abhängig von der gewünschten Modifikation.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen sind kürzere Peptidfragmente, oxidierte Peptide oder modifizierte Peptide mit neuen funktionellen Gruppen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.
Substitution: Replacement of specific amino acid residues with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Use of oxidizing agents like hydrogen peroxide.
Substitution: Specific reagents depending on the desired modification.
Major Products
The major products of these reactions include shorter peptide fragments, oxidized peptides, or modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -reaktionen.
Biologie: Untersucht auf seine Rolle bei Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität.
Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner bioaktiven Eigenschaften.
Industrie: Einsatz bei der Entwicklung von Peptid-basierten Materialien und Sensoren.
Wirkmechanismus
Der Wirkmechanismus von Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet und so zelluläre Prozesse wie Signaltransduktion, Stoffwechsel und Genexpression beeinflusst.
Wirkmechanismus
The mechanism of action of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Glycyl-L-alanylglycyl-L-alanin
- Cyclo(alanylglycyl)
- Glycylglycyl-L-alanin
Einzigartigkeit
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanin ist durch seine verlängerte Peptidkette und die spezifische Sequenz von Glycin- und Alaninresten einzigartig.
Eigenschaften
CAS-Nummer |
656232-50-7 |
|---|---|
Molekularformel |
C21H35N9O10 |
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H35N9O10/c1-10(29-18(36)9-27-20(38)11(2)28-16(34)7-23-13(31)4-22)19(37)26-6-15(33)24-5-14(32)25-8-17(35)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,33)(H,25,32)(H,26,37)(H,27,38)(H,28,34)(H,29,36)(H,30,35)(H,39,40)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
DRSYSRLCQDGUKQ-SRVKXCTJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
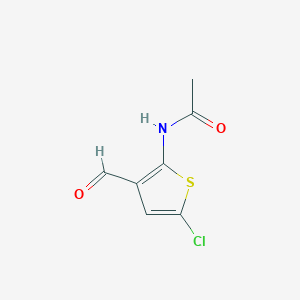
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
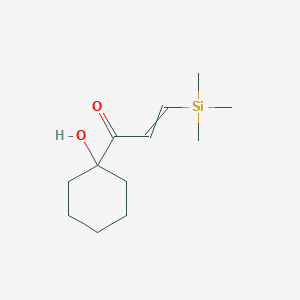
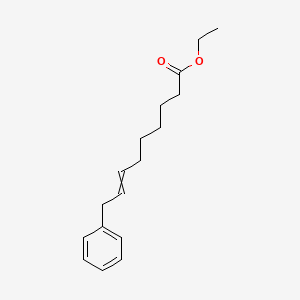
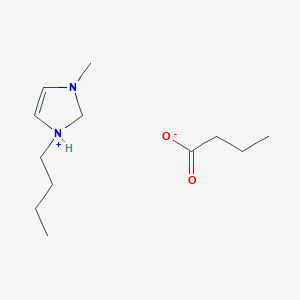
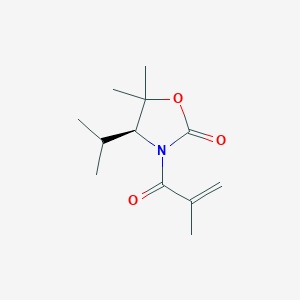
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)

![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
